N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 3,5-dinitrobenzamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-9(3-5-13)15-18-19-16(29-15)17-14(22)10-6-11(20(23)24)8-12(7-10)21(25)26/h2-8H,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCCSJMTUKQJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a methylsulfonyl phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes.
Mode of Action
Compounds with similar structures have been shown to inhibit cyclooxygenase-1 and cyclooxygenase-2. By inhibiting these enzymes, these compounds can reduce the production of key pro-inflammatory mediators, prostaglandins.
Biochemical Pathways
The inhibition of cyclooxygenase-1 and cyclooxygenase-2 would affect the arachidonic acid pathway, reducing the production of prostaglandins and leukotrienes. These molecules are key mediators in the inflammatory response.
Pharmacokinetics
Similar compounds have been evaluated for their in vitro and in vivo anti-inflammatory activity and ulcerogenic liability.
Result of Action
Similar compounds have shown good anti-inflammatory activity.
Biological Activity
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and the mechanisms underlying its activity.
- Molecular Formula : C19H17N3O10S2
- Molecular Weight : 511.48 g/mol
- CAS Number : Not available
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring followed by the introduction of the dinitrobenzamide moiety. The detailed synthetic pathway remains proprietary in many studies but generally follows established organic synthesis techniques.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 0.15 |
| Candida albicans | 0.30 |
The compound exhibits selective action against Gram-positive and Gram-negative bacteria, showing particularly strong activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity
In vitro studies assessing cytotoxicity have revealed that this compound has moderate cytotoxic effects on human cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocytes) | 25 |
| Balb/c 3T3 (mouse fibroblasts) | 30 |
The observed cytotoxicity suggests potential applications in cancer therapy, although further studies are required to elucidate the mechanisms involved .
The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that it forms critical hydrogen bonds with active site residues, enhancing its binding affinity and subsequently inhibiting bacterial growth . The interactions can be summarized as follows:
- Binding Interactions :
- Hydrogen bonds with SER1084 and ASP437.
- Pi-Pi stacking interactions with nucleotides.
These interactions are crucial for the expression of its antibacterial activity and suggest a multi-target approach in its mechanism.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated a significant inhibition zone against both Gram-positive and Gram-negative bacteria compared to control groups .
Cytotoxicity Assessment
Another study focused on the cytotoxic effects on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anti-cancer agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound | Substituents on Oxadiazole Core | Key Functional Groups | Antimicrobial Activity (vs. S. aureus) |
|---|---|---|---|
| Target Compound | 4-(methylsulfonyl)phenyl, 3,5-dinitrobenzamide | Methylsulfonyl, nitro, benzamide | Not reported |
| OZE-I | 5,6,7,8-tetrahydronaphthalen-2-yl | Cyclopropanecarboxamide | Active (prolonged nematode survival) |
| OZE-II | 3,5-dimethoxyphenyl | Dimethoxy, sulfonyl benzamide | Active (broad-spectrum) |
| OZE-III | 4-chlorophenyl | Chlorophenyl, pentanamide | Moderate activity |
- Key Observations: The methylsulfonyl group in the target compound may enhance membrane permeability compared to OZE-I’s cyclopropane or OZE-III’s chlorophenyl groups, which are less polar .
Four-Component Synthesized Oxadiazoles (5f, 5g, 5h, 5i)
Compounds 5f–5i, synthesized via a four-component reaction, differ in substitution patterns but share the 1,3,4-oxadiazole backbone (Table 2).
Table 2: Structural and Spectroscopic Comparisons
| Compound | Substituents on Oxadiazole | Key Functional Groups | Yield (%) | Spectral Features (IR/NMR) |
|---|---|---|---|---|
| 5f | 4-ethylphenyl | Dibenzylamino, benzaldehyde | 86 | C=O stretch at 1705 cm⁻¹; aromatic δ 7.2–8.1 ppm |
| 5g | 3,5-dimethylphenyl | Benzyl(methyl)amino, benzaldehyde | 83 | N-H stretch at 3280 cm⁻¹; methyl δ 2.3 ppm |
| Target | 4-(methylsulfonyl)phenyl | Nitro, benzamide | N/A | Expected: S=O stretch ~1350 cm⁻¹; nitro ~1520 cm⁻¹ |
- Key Observations: The target compound’s nitro and sulfonyl groups may confer higher polarity than 5f–5i’s alkyl/amino substituents, affecting solubility and pharmacokinetics . Synthetic yields for 5f–5i (82–86%) suggest efficient methodologies that could be adapted for the target compound’s synthesis.
Thiadiazole Analog: N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
This compound replaces the oxadiazole ring with a 1,3,4-thiadiazole and introduces a sulfamoyl group (Table 3).
Table 3: Oxadiazole vs. Thiadiazole Comparison
| Feature | Target Compound (Oxadiazole) | Thiadiazole Analog |
|---|---|---|
| Heterocyclic Core | 1,3,4-Oxadiazole (O, N) | 1,3,4-Thiadiazole (S, N) |
| Key Substituents | Methylsulfonyl, dinitrobenzamide | Ethyl, sulfamoyl, dinitrobenzamide |
| Electronic Effects | Strong electron-withdrawing (SO₂, NO₂) | Moderate electron-withdrawing (SO₂NH) |
| Bioactivity Potential | Antimicrobial (inferred) | Unreported |
- The ethyl group in the thiadiazole analog might reduce metabolic stability relative to the target compound’s methylsulfonyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
